Lipophilicity Comparison: XLogP3 of 2.5 for 3-(1,2,2,2-Tetrafluoroethyl)aniline vs 2.02 for 3-(Trifluoromethyl)aniline
3-(1,2,2,2-Tetrafluoroethyl)aniline exhibits a calculated XLogP3 of 2.5, compared to a LogP of 2.02 for 3-(trifluoromethyl)aniline (CAS 98-16-8), the most direct and commercially prevalent comparator [1]. This difference of +0.48 log units represents approximately a 3.0× higher octanol-water partition coefficient for the tetrafluoroethyl-substituted compound.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 3-(Trifluoromethyl)aniline: LogP = 2.0221684 |
| Quantified Difference | ΔLogP = +0.48 (approximately 3.0× higher partition coefficient) |
| Conditions | Calculated XLogP3 (target) vs calculated LogP (comparator) |
Why This Matters
Higher LogP enhances membrane permeability and may improve CNS penetration or cellular uptake, making the compound preferable for drug discovery programs targeting intracellular or CNS targets where trifluoromethyl analogs show insufficient partitioning [2].
- [1] ChemBase. 3-(Trifluoromethyl)aniline (CAS 98-16-8) - Calculated LogP and LogD values. View Source
- [2] Ren, J.; Yuan, H.; Liu, X.; et al. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. J. Agric. Food Chem. 2022. View Source
